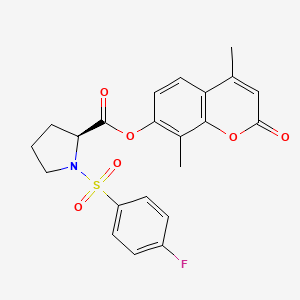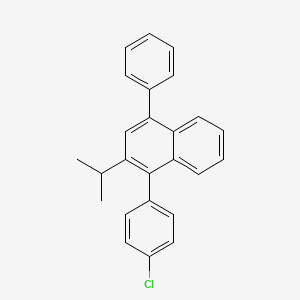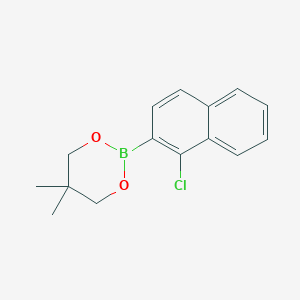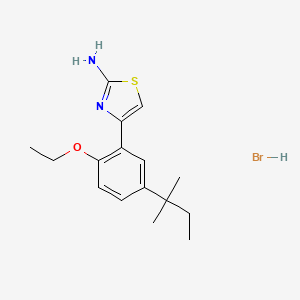![molecular formula C11H13NO2S B12622758 (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one CAS No. 921938-01-4](/img/structure/B12622758.png)
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the thiophene ring and the oxazolidinone core makes it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative is coupled with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be introduced using chiral auxiliaries or by employing asymmetric synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group or the thiophene ring can be substituted with various functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Potential applications in the development of chiral drugs.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its use in the treatment of various diseases due to its unique structure.
Industry:
- Used in the synthesis of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazolidinone ring and the thiophene moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (4S)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
- (4R)-4-Ethyl-4-[2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one
Uniqueness:
- The specific configuration (4R) and the presence of the ethyl group at the 4-position make it unique.
- The thiophene ring provides additional electronic and steric properties that can influence its reactivity and interactions.
This compound’s unique structure and properties make it a valuable molecule for further research and development in various scientific fields.
Properties
CAS No. |
921938-01-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-2-11(8-14-10(13)12-11)6-5-9-4-3-7-15-9/h3-7H,2,8H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
XEFZLRAMNCMVHP-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
Canonical SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)

![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![(3R,4'S)-3'-(2-phenylmethoxyphenyl)-4'-(thiophene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12622749.png)
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![{[4-(Hexylsulfanyl)butyl]selanyl}benzene](/img/structure/B12622760.png)
